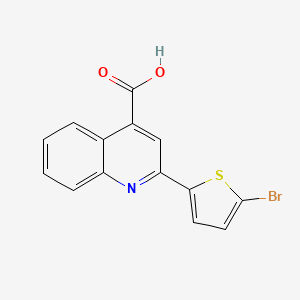

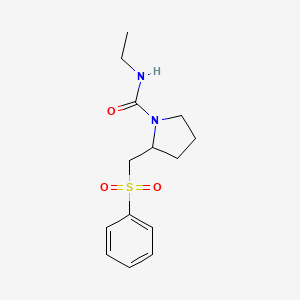

![molecular formula C17H11ClN2OS B2383476 4-((4-氯苄基)硫基)苯并呋喃[3,2-d]嘧啶 CAS No. 844650-87-9](/img/structure/B2383476.png)

4-((4-氯苄基)硫基)苯并呋喃[3,2-d]嘧啶

货号 B2383476

CAS 编号:

844650-87-9

分子量: 326.8

InChI 键: BDDKCTIZESVIED-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The structure of pyrimidines is versatile and allows for a great number of modifications. This class of heterocyclic compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .科学研究应用

EGFR Tyrosine Kinase Inhibitors

- Field : Biomedical Research, Oncology

- Summary : N-substituted benzofuro[2,3-d]pyrimidine-4-amines have been synthesized and evaluated as novel EGFR tyrosine kinase inhibitors .

- Methods : The compounds were synthesized using a transition metal-free method from shikimic acid, a renewable biomass . The compounds were then tested for their inhibitory effect against EGFR tyrosine kinase .

- Results : Among the compounds tested, compound 5h exhibited the most potent inhibitory effect against EGFR tyrosine kinase with an IC50 of 1.7 nM. It also showed excellent antiproliferative activity against A431 and A549 cell lines with a GI50 of 5.1 and 12.3 μM, respectively .

Organic Optoelectronic Devices

- Field : Materials Chemistry, Optoelectronics

- Summary : 4,4’-bibenzo[c]thiophene derivatives have been synthesized and characterized for their potential use in organic optoelectronic devices .

- Methods : The derivatives were synthesized and their optical and electrochemical properties were determined using FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .

- Results : The photoabsorption and fluorescence maxima of the derivatives exhibited bathochromic shifts. The HOMO and LUMO energy levels also rose, with the rise of the HOMO energy level being larger than that of the LUMO energy level .

Analgesics

- Field : Pharmacology

- Summary : Some benzofuran and benzothiophene derivatives have been synthesized and tested as analgesics .

- Methods : The specific methods of synthesis and testing are not detailed in the available information .

- Results : Some of the synthesized compounds, such as compounds 4a, 13a, showed analgesic activity .

Synthesis of Benzofuro- and Benzothieno [2,3-c]pyridines

- Field : Organic Chemistry

- Summary : An efficient copper-catalyzed annulation of ketoxime acetates with acetoacetanilide has been developed. This strategy provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines .

- Methods : The compounds were synthesized using a copper-catalyzed annulation of ketoxime acetates with acetoacetanilide .

- Results : This method provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines with good functional group tolerance and operational simplicity .

Synthesis of Hexacyclic Heteroaromatic Compounds

- Field : Organic Chemistry

- Summary : Benzofuro-, benzothieno- and indolo [2,3-b]benzothiopyrano [4,3,2-de]1,8-naphthyridines, which are original hexacycles of helical nature, have been synthesized .

- Methods : Different approaches were designed and the goal was achieved from 2-chloro-4-fluoropyridine, in five steps .

- Results : The original polycyclic compounds obtained were evaluated as protein kinase inhibitors, and the results were rationalized by molecular modeling experiments .

Synthesis of [Co(NCS)2(4-(4-chlorobenzyl)pyridine)]

- Field : Inorganic Chemistry

- Summary : The reaction of different ratios of Co (NCS)2 and 4- (4-chlorobenzyl)pyridine leads to the formation of two different compounds .

- Methods : The compounds were synthesized using different ratios of Co (NCS)2 and 4- (4-chlorobenzyl)pyridine .

- Results : The results of the elemental analysis reveal a composition of Co (NCS)2(ClBP)4 (1) and Co (NCS)2(ClBP)2 (2) .

Synthesis of Benzofuro- and Benzothieno [2,3-c]pyridines

- Field : Organic Chemistry

- Summary : An efficient copper-catalyzed annulation of ketoxime acetates with acetoacetanilide has been developed. This strategy provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines .

- Methods : The compounds were synthesized using a copper-catalyzed annulation of ketoxime acetates with acetoacetanilide .

- Results : This method provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines with good functional group tolerance and operational simplicity .

Synthesis of Hexacyclic Heteroaromatic Compounds

- Field : Organic Chemistry

- Summary : Benzofuro-, benzothieno- and indolo [2,3-b]benzothiopyrano [4,3,2-de]1,8-naphthyridines, which are original hexacycles of helical nature, have been synthesized .

- Methods : Different approaches were designed and the goal was achieved from 2-chloro-4-fluoropyridine, in five steps .

- Results : The original polycyclic compounds obtained were evaluated as protein kinase inhibitors, and the results were rationalized by molecular modeling experiments .

Synthesis of [Co(NCS)2(4-(4-chlorobenzyl)pyridine)]

- Field : Inorganic Chemistry

- Summary : The reaction of different ratios of Co (NCS)2 and 4- (4-chlorobenzyl)pyridine leads to the formation of two different compounds .

- Methods : The compounds were synthesized using different ratios of Co (NCS)2 and 4- (4-chlorobenzyl)pyridine .

- Results : The results of the elemental analysis reveal a composition of Co (NCS)2(ClBP)4 (1) and Co (NCS)2(ClBP)2 (2) .

属性

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDKCTIZESVIED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)

![N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride](/img/structure/B2383404.png)

![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)

![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2383413.png)

![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)

![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)